
L-Methionine, sodium salt (1:1)
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Overview
Description
L-Methionine, sodium salt (1:1) is a compound derived from L-Methionine, an essential sulfur-containing amino acid. This compound is often used in biochemical research and nutritional supplements. L-Methionine plays a crucial role in various metabolic processes, including protein synthesis and methylation reactions. The sodium salt form enhances its solubility and stability, making it more suitable for various applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Methionine, sodium salt (1:1) can be synthesized through several methods. One common approach involves the chemical synthesis of L-Methionine followed by its conversion to the sodium salt form. The synthesis of L-Methionine typically involves the use of acrolein, methanethiol, and hydrogen cyanide . The reaction conditions include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of L-Methionine often involves microbial fermentation using genetically engineered strains of Escherichia coli . This method is preferred due to its eco-sustainability and ability to produce L-Methionine selectively. The fermentation process is optimized by adjusting medium composition and fermentation conditions, such as glucose concentration, pH, and temperature .
Chemical Reactions Analysis
Types of Reactions
L-Methionine, sodium salt (1:1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include methionine sulfoxide, methionine sulfone, and various substituted derivatives of L-Methionine .
Scientific Research Applications
Nutritional Applications
1.1 Animal Nutrition
L-Methionine is widely used as a feed additive in animal husbandry to enhance growth and improve feed efficiency. It serves as a limiting amino acid in the diets of non-ruminant animals, such as poultry and pigs.
- Efficacy in Animal Feed : Studies indicate that the inclusion of L-methionine in animal diets leads to improved protein synthesis and overall growth performance. For instance, a study published by the European Food Safety Authority (EFSA) highlighted that L-methionine produced by fermentation is effective for various animal species, showing positive effects on growth rates and feed conversion ratios .
Animal Type | Application | Observed Benefits |
---|---|---|
Poultry | Growth promoter | Increased weight gain |
Swine | Feed efficiency | Improved feed conversion ratio |
Fish | Protein synthesis | Enhanced growth performance |
1.2 Human Nutrition
In human nutrition, L-methionine is recognized for its role in metabolic processes and as a precursor for other important biomolecules. It is often included in dietary supplements aimed at supporting liver health and detoxification processes.
- Supplementation Studies : Research indicates that L-methionine supplementation can have beneficial effects on liver function and may aid in conditions such as fatty liver disease .
Therapeutic Applications
2.1 Pharmacological Uses
L-Methionine has been investigated for its potential therapeutic roles in various health conditions due to its involvement in methylation processes and antioxidant defense.
- Neuroprotective Effects : S-Adenosyl-L-methionine (SAMe), derived from L-methionine, has been studied for its neuroprotective properties, particularly in conditions like depression and osteoarthritis . It is suggested that SAMe may help improve mood and joint health through its role in methylation reactions.
- Case Study : A clinical trial demonstrated that patients with depression showed significant improvement when treated with SAMe compared to placebo .
Safety and Regulatory Status
L-Methionine, sodium salt (1:1) has been evaluated for safety in various contexts.
Mechanism of Action
The mechanism of action of L-Methionine involves its role as a precursor to S-adenosylmethionine (SAM), a key methyl donor in various biological reactions . SAM is involved in methylation reactions that regulate gene expression, protein function, and lipid metabolism. L-Methionine also contributes to the synthesis of glutathione, an important antioxidant that protects cells from oxidative stress .
Comparison with Similar Compounds
L-Methionine, sodium salt (1:1) can be compared with other sulfur-containing amino acids such as cysteine and homocysteine:
Cysteine: Unlike L-Methionine, cysteine contains a thiol group instead of a methylthio group.
Homocysteine: Homocysteine is an intermediate in the methionine cycle and can be converted back to methionine or to cysteine.
L-Methionine is unique due to its role as a methyl donor and its involvement in the synthesis of SAM, which is critical for numerous metabolic processes .
Q & A
Basic Research Questions
Q. What are the primary applications of L-Methionine, sodium salt (1:1) in amino acid metabolism studies?
L-Methionine, sodium salt is used to investigate methionine and cysteine metabolic pathways, particularly as a precursor in transamination reactions critical for sulfur-containing amino acid biosynthesis. Experimental designs often involve isotopic labeling (e.g., ¹³C or ¹⁵N) to trace metabolic flux, coupled with HPLC or LC-MS/MS for metabolite quantification .
Q. How is L-Methionine, sodium salt synthesized industrially, and what are key quality control parameters?
The Bucherer–Bergs reaction is a common synthetic route, where ketones react with ammonium carbonate and sodium cyanide to form hydantoins, which are hydrolyzed to racemic methionine salts. Quality control involves USP-compliant HPLC methods (e.g., Ascentis® Express OH5 column) to validate purity and enantiomeric ratios .
Q. What analytical methods are recommended for quantifying L-Methionine, sodium salt in biological matrices?
LC-MS/MS with derivatization (e.g., monobromobimane for thiol groups) enhances sensitivity in complex samples. For enzymatic assays, coupled techniques like DTNB (Ellman’s reagent) measure thiol-disulfide exchange kinetics .
Advanced Research Questions
Q. How do pH and ionic strength modulate the role of L-Methionine, sodium salt in nanoparticle synthesis and enzymatic assays?
In nanoparticle synthesis (e.g., AuNPs), pH (6–8) and sodium borohydride concentration control particle size (10–50 nm) by altering methionine’s reducing/stabilizing capacity. For enzymatic studies (e.g., cystathionine-γ-lyase), ionic strength (0–2 M NaCl) impacts substrate binding via electrostatic interactions, requiring activity assays with nonlinear regression (Origin/KaleidaGraph) to model kinetics .
Q. What experimental discrepancies arise in using L-Methionine, sodium salt as a stabilizer in radiopharmaceuticals?
While L-Methionine improves radiochemical purity (e.g., [68Ga]Ga-DOTA-CP04 from 86.7% to 94%), conflicting data exist on optimal stabilizer combinations. Systematic optimization (e.g., sodium ascorbate + ethanol + methionine) is required, validated by radio-TLC or HPLC .
Q. How can conflicting data on L-Methionine’s role in hyperhomocysteinemia models be reconciled?
Discrepancies in animal models (e.g., cognitive outcomes in rats treated with 1.7 g/kg/day methionine) may stem from variability in dietary folate/B-vitamin cofactors. Dual ANOVA and Bonferroni post hoc tests are critical for isolating methionine-specific effects .
Q. What advanced techniques resolve challenges in detecting low-abundance L-Methionine derivatives?
High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) and ion mobility separation distinguishes isobaric metabolites. For example, S-adenosylmethionine (SAM) can be quantified in enzyme assays via RapidFire MS, with SAM/cap analogues as substrates .
Q. Methodological Considerations
Q. How to design a robust protocol for studying methionine’s antioxidant properties?
- Experimental Design : Use FRAP (Ferric Reducing Antioxidant Power) assays with methionine (0.1–10 mM) and Fe²⁺/Fe³⁺ redox pairs.
- Data Analysis : Fit dose-response curves to Hill equations, accounting for sodium ion interference via control experiments with NaCl .
Q. What statistical approaches address variability in methionine-related metabolic studies?
Two-way ANOVA with Bonferroni correction is essential for multi-group studies (e.g., enzyme activity under varying salt conditions). For time-series data (e.g., nanoparticle growth), principal component analysis (PCA) reduces dimensionality in SEM/TEM datasets .
Q. Contradictions and Validation
Q. Why do studies report conflicting optimal concentrations of L-Methionine, sodium salt in catalytic applications?
Discrepancies arise from matrix effects (e.g., protein content in bacterial lysates vs. purified systems). Validate protocols via spike-and-recovery experiments in relevant matrices, using deuterated methionine as an internal standard .
Properties
CAS No. |
41442-22-2 |
---|---|
Molecular Formula |
C5H11NNaO2S |
Molecular Weight |
172.20 g/mol |
InChI |
InChI=1S/C5H11NO2S.Na/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);/t4-;/m0./s1 |
InChI Key |
BTUDTSGOEFVJTD-WCCKRBBISA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)N.[Na] |
Canonical SMILES |
CSCCC(C(=O)O)N.[Na] |
Origin of Product |
United States |
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